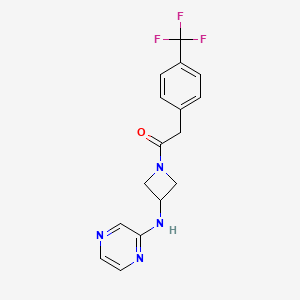

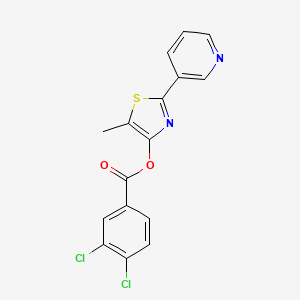

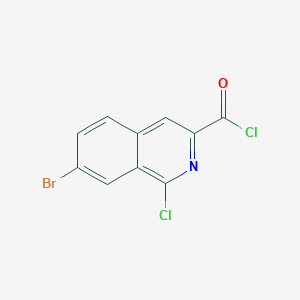

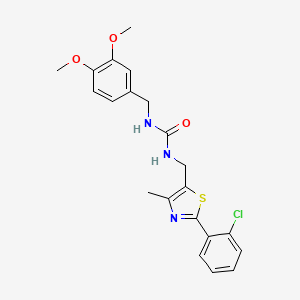

![molecular formula C10H20N2O2 B2515260 1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1376302-55-4](/img/structure/B2515260.png)

1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the pharmacokinetic and pharmacodynamic properties of pharmaceutical agents. Piperazine derivatives are known for their central nervous system activity and have been studied for their potential as therapeutic agents in various conditions, including as antagonists for serotonin receptors .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that may include protection/deprotection strategies, cyclocondensation, and substitution reactions. For instance, a related piperazine derivative was synthesized using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate/yttrium oxide catalyst in ethanol . Another synthesis method involved acetylation protection of ferulic acid, followed by reaction with piperazine and deacetylation to obtain the target product . These methods highlight the complexity and the need for careful optimization of reaction conditions in the synthesis of piperazine derivatives.

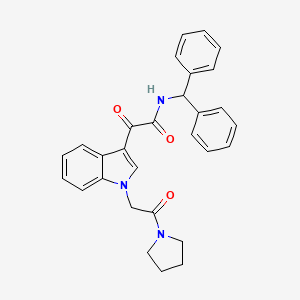

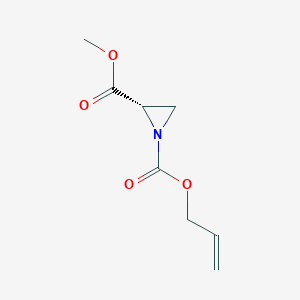

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of a hydrochloride salt of a piperazine derivative was confirmed using IR, 1H NMR, and MS, ensuring the correct synthesis of the compound . Additionally, crystallographic studies can provide detailed insights into the molecular conformation and intermolecular interactions, as seen in the study of novel oxadiazolyl-piperazine derivatives .

Chemical Reactions Analysis

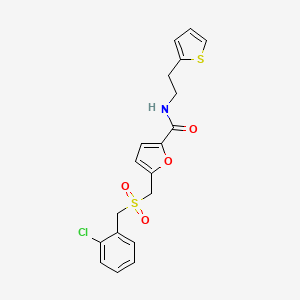

Piperazine derivatives can undergo various chemical reactions, including substitutions and cycloadditions, to introduce different functional groups or to modify the existing structure for enhanced biological activity. The reactivity of these compounds can be influenced by the presence of substituents on the piperazine ring, which can affect the electron density and steric hindrance around reactive sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties can be influenced by the nature of the substituents and the overall molecular symmetry. For example, piperazine derivatives with different alkyl chain lengths were studied for their thermochemical properties, revealing that the freezing point temperatures decrease with increasing hydrocarbon chain length . Such properties are important for the formulation and storage of these compounds as drugs.

Scientific Research Applications

Efficient Synthesis and Biological Activity

One application involves the synthesis of potent PPARpan agonists through an efficient seven-step process, highlighting the role of piperazine derivatives in developing therapeutic agents with potential applications in treating metabolic disorders (Guo et al., 2006).

Enamines in Organic Synthesis

Research by Dean, Varma, and Varma (1983) demonstrates the use of enamines derived from piperazine for synthesizing chromanones, showcasing the versatility of piperazine derivatives in organic synthesis and their potential application in creating various organic compounds with therapeutic properties (Dean et al., 1983).

Antimicrobial and Enzyme Inhibitory Activities

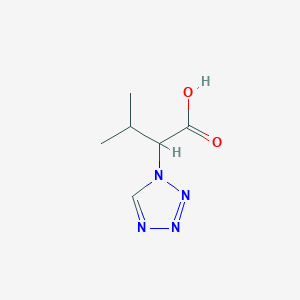

Mermer et al. (2018) explored the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. This study underscores the potential of piperazine derivatives in developing new antimicrobial and enzyme inhibitory agents (Mermer et al., 2018).

HIV-1 Attachment Inhibition

Wang et al. (2009) conducted a study on the modification of piperazine derivatives to inhibit HIV-1 attachment, indicating the critical role of the piperazine scaffold in pharmacophore design for antiviral drugs (Wang et al., 2009).

Mechanism of Action

Target of Action

Piperazine derivatives, a class of compounds that “1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one” belongs to, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Mode of Action

The mode of action of piperazine derivatives can vary greatly depending on their specific chemical structure. Some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

Piperazine derivatives can interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Piperazine derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

properties

IUPAC Name |

1-[4-(1-methoxypropan-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(8-14-3)11-4-6-12(7-5-11)10(2)13/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUFHQBSQSTZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1CCN(CC1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)

![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)